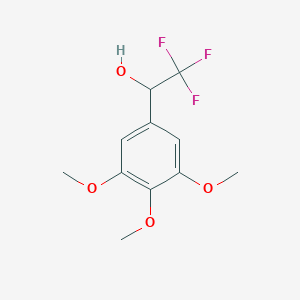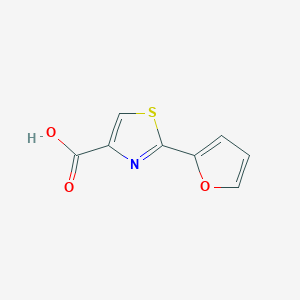
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Various organocatalysts can be employed to facilitate the reaction. For instance, piperidinium acetate acts as a catalyst, yielding good to excellent isolated yields of the acrylic acids under solvent-free conditions. The process can be optimized by adjusting reaction parameters .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including esterification and reduction. Esterification of the 3-(2-furyl)acrylic acids can be achieved using MeSO₃H/SiO₂ as a heterogeneous acid catalyst. Additionally, acid-sensitive functional groups on the furan ring can be esterified using dimethyl carbonate via base-catalyzed transesterification. Furthermore, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Wissenschaftliche Forschungsanwendungen
Application 1: Sustainable Synthesis of Novel 3-(2-furyl)acrylic Acids
- Summary of the Application: This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
- Methods of Application: The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results or Outcomes: The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Application 2: Furan Platform Chemicals
- Summary of the Application: The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
- Methods of Application: The process involves the transformation of biomass into FPCs. The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture are also discussed .
- Results or Outcomes: The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Application 3: Furan Platform Chemicals Beyond Fuels and Plastics
- Summary of the Application: This research provides a perspective on the transformation that is taking place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .
- Methods of Application: The workhorse of chemical reactants and petroleum refineries are being replaced with biorefineries. The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
- Results or Outcomes: The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Application 4: Furfural
- Summary of the Application: Furfural is an organic compound with the formula C4H3OCHO. It is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan .
- Methods of Application: Furfural is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .
- Results or Outcomes: Furfural is one of the oldest organic chemicals available readily purified from natural precursors .
Application 5: Furan Platform Chemicals Beyond Fuels and Plastics
- Summary of the Application: This research provides a perspective on the transformation that is taking place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .
- Methods of Application: The workhorse of chemical reactants and petroleum refineries are being replaced with biorefineries. The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
- Results or Outcomes: The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Application 6: Syntheses and Applications of Furanyl-Functionalised 2,2’:6’,2’’-Terpyridines
- Summary of the Application: This research reviews different synthetic routes leading to terpyridines functionalised with furan heterocycles .
- Methods of Application: The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions .
- Results or Outcomes: These versatile terpyridines and their derived metal complexes find applications in various fields including coordination chemistry, medicinal chemistry and material sciences .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZKFYFRXCTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
115299-13-3 | |
| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

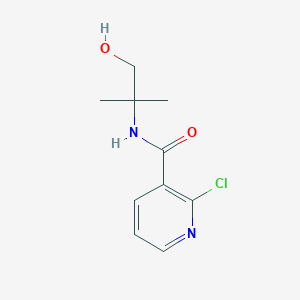

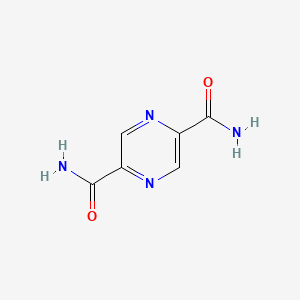
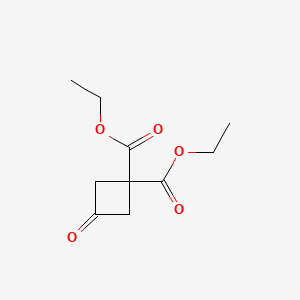
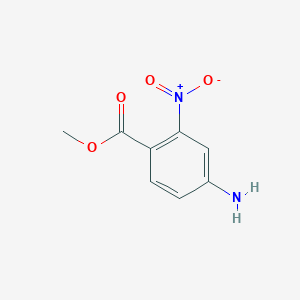
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
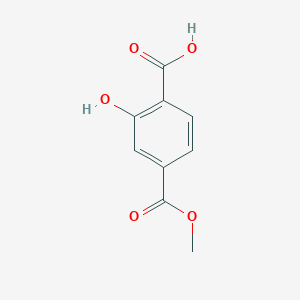
![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)
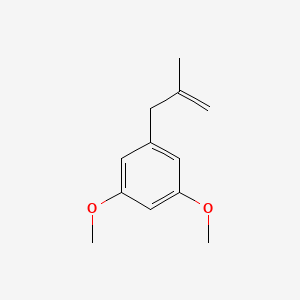
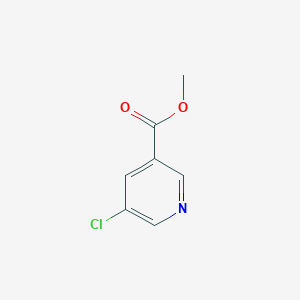
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)
